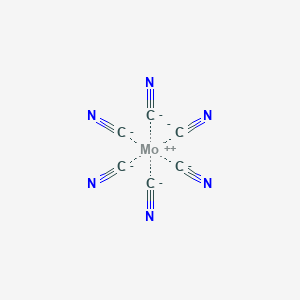
N,N-(2,2-dihydroxy-ethyl) arachidonoyl amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-(2,2-dihydroxy-ethyl) arachidonoyl amine is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Biological Processes and Pharmacological Activities
N,N-(2,2-dihydroxy-ethyl) arachidonoyl amine, a type of N-acyl amino acid, has been identified in mammalian bodies and exhibits various biological roles. While specific details on this compound are scarce, research on closely related N-acyl amino acids provides insights into potential applications and activities:
Vasodilation and Neuroprotection : N-acyl amino acids like arachidonoyl serine have shown vasodilatory and neuroprotective properties, suggesting a role in cardiovascular and neurological health (Hanuš et al., 2014).
Therapeutic Potential : The endocannabinoidome, which includes N-acyl amino acids, shows increasing relevance for their therapeutic potential in various health conditions (Battista et al., 2019).
Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Compounds like N-arachidonoyl-glycine are potent inhibitors of FAAH, an enzyme responsible for degrading endocannabinoids. This inhibition can influence analgesic effects and enhance endogenous anandamide levels (Cascio et al., 2004).
Physiological Functions and Receptor Targets
The physiological functions and receptor targets of this compound are not fully understood, but studies on similar compounds offer clues:
Angiogenesis : N-acyl amino acids like ARA-S (N-arachidonoyl serine) have been identified as potent inducers of endothelial cell proliferation and migration, suggesting roles in angiogenesis and potential therapeutic applications in diseases involving abnormal angiogenesis (Ho, 2010).
Interaction with Endocannabinoid System : The interaction of N-acyl amino acids with cannabinoid receptors, membrane transporter protein, and FAAH indicates their significant role in the endocannabinoid system, impacting various physiological processes (van der Stelt et al., 2002).
Specific Research and Applications
Some research has focused on specific aspects of this compound and related compounds:
Synthesis and Uptake Studies : Research on the synthesis of arachidonic acid amides and their uptake by cells provides fundamental insights into their biological roles and potential as therapeutic agents (Shevchenko et al., 2003).
Modulation of Calcium Influx and Nitric Oxide Production : N-acyl amino acids, including arachidonoyl glycine, modulate calcium influx and nitric oxide production in sensory neurons, indicating their significance in sensory processing and pain management (Rimmerman et al., 2008).
Role in Inflammation and Ion Channel Activation : N-acyl amides like this compound may play roles in inflammation and activate ion channels, revealing potential applications in inflammatory diseases and neuropharmacology (Raboune et al., 2014).
Eigenschaften
Molekularformel |
C24H41NO3 |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z)-N,N-bis(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22-26)21-23-27/h6-7,9-10,12-13,15-16,26-27H,2-5,8,11,14,17-23H2,1H3/b7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
HVEFQBBVYPUGOM-DOFZRALJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CCO)CCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CCO)CCO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)

![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)
